2-Chloro-5-nitroanisole

描述

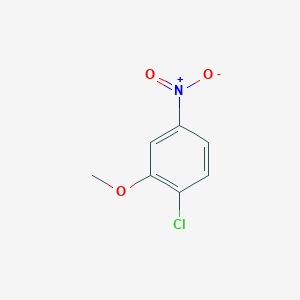

2-Chloro-5-nitroanisole (CAS 1009-36-5) is an aromatic ether derivative with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol . It is structurally characterized by a methoxy group (-OCH₃) at position 2, a nitro group (-NO₂) at position 5, and a chlorine atom at position 1 on the benzene ring. Synonyms include 1-Chloro-2-methoxy-4-nitrobenzene and 4-Chloro-3-methoxynitrobenzene .

准备方法

Nitration of 2-Chlorophenol Followed by Methylation

Nitration Reaction Conditions

The nitration of 2-chlorophenol serves as a foundational step in this route. The hydroxyl group activates the aromatic ring, directing electrophilic substitution to the para position (relative to the hydroxyl group). Concentrated nitric acid () in sulfuric acid () at 0–5°C achieves nitration at position 5, yielding 2-chloro-5-nitrophenol . Key parameters include:

-

Molar ratio : A 1:1.2 ratio of 2-chlorophenol to minimizes byproducts like ortho-nitrated isomers.

-

Temperature control : Maintaining temperatures below 10°C prevents over-nitration and decomposition .

Methylation Process

The phenolic hydroxyl group of 2-chloro-5-nitrophenol is methylated to form the methoxy substituent. Dimethyl sulfate () in alkaline conditions (e.g., aqueous ) at 60–80°C facilitates this conversion . Alternatives like methyl iodide () with potassium carbonate () in acetone achieve similar yields but require longer reaction times (8–12 hours) .

Yield and Purity Data

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nitration | 0–5 | 2 | 78 | 98.5 | |

| Methylation | 70 | 4 | 85 | 99.2 |

This two-step process achieves a combined yield of 66% with liquid chromatography purity exceeding 99% .

Diazotization and Chlorination of 5-Nitro-2-Methoxyaniline

Synthesis of 5-Nitro-2-Methoxyaniline

Starting with 2-methoxyaniline (o-anisidine), nitration introduces the nitro group at position 5. A mixture of fuming nitric acid () and acetic anhydride () at −5 to 10°C ensures regioselectivity, avoiding meta-nitration byproducts . The reaction proceeds via nitronium ion () attack at the para position relative to the methoxy group.

Diazotization and Chlorination

The amino group of 5-nitro-2-methoxyaniline is diazotized using sodium nitrite () in hydrochloric acid () at 0–5°C. Subsequent treatment with phosphorus trichloride () replaces the diazonium group with chlorine, yielding 2-chloro-5-nitroanisole.

Optimization of Reaction Parameters

-

Diazotization time : Prolonged reaction times (>2 hours) lead to diazonium salt decomposition.

-

Stoichiometry : A 1:3 molar ratio of aniline derivative to ensures complete substitution.

Direct Chlorination of 5-Nitroanisole

Challenges in Regioselective Chlorination

Direct chlorination of 5-nitroanisole faces regiochemical hurdles due to the meta-directing nitro group. Conventional chlorinating agents like or favor substitution at position 3, necessitating blocking strategies or catalytic interventions .

Catalytic Approaches and Lewis Acid Use

Lewis acids like ferric chloride () or aluminum chloride () modulate reactivity, enabling partial chlorination at position 2. For example, -catalyzed chlorination with at 60–80°C achieves 25–30% yield of the target isomer, with 3-chloro-5-nitroanisole as the major byproduct .

Comparative Analysis of Synthetic Routes

Efficiency and Yield Comparison

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nitration-Methylation | 2 | 66 | 99.2 | High |

| Diazotization-Chlorination | 3 | 58 | 98.8 | Moderate |

| Direct Chlorination | 1 | 28 | 95.0 | Low |

The nitration-methylation route offers superior yield and scalability, making it industrially preferable despite its multi-step nature .

化学反应分析

Types of Reactions:

Substitution Reactions: 2-Chloro-5-nitroanisole can undergo nucleophilic substitution reactions due to the presence of the chloro and nitro groups on the aromatic ring.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide can be used under basic conditions.

Major Products:

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C7H6ClNO3

- CAS Number : 1009-36-5

- Melting Point : 83 °C

- Purity : Typically ≥98.0% in commercial preparations .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its chlorinated and nitro functionalities make it a versatile building block in organic chemistry.

Key Synthesis Applications :

- Synthesis of Pharmaceuticals : It is used in the preparation of various pharmaceutical compounds, particularly those that require nitro and chloro substituents for biological activity. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents .

- Dye Manufacturing : The compound is utilized in synthesizing dyes and pigments due to its ability to form stable chromophores when reacted with other chemical agents .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material for various analytical techniques:

- Chromatography : It is used as a reference standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) due to its well-defined retention times and peak shapes .

- Mass Spectrometry : The compound aids in developing mass spectrometric methods for detecting similar nitro compounds in environmental samples, thereby contributing to environmental monitoring efforts .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Nonlinear Optical Materials : Studies have shown that this compound exhibits nonlinear optical properties, making it a candidate for use in optical devices and materials that require specific light manipulation capabilities .

- Polymer Chemistry : It is also investigated for its potential use in polymerization processes, contributing to the development of new materials with enhanced properties .

Case Study 1: Synthesis of Anticancer Agents

Research highlighted the synthesis of novel derivatives from this compound that exhibited significant anticancer activity against various cancer cell lines. The study demonstrated the compound's utility as a precursor for developing targeted therapies .

Case Study 2: Environmental Monitoring

Another study focused on using this compound as a marker in environmental samples to quantify nitroaromatic pollutants. The analytical methods developed provided insights into pollution levels and sources, showcasing the compound's relevance in environmental chemistry .

作用机制

The mechanism of action of 2-Chloro-5-nitroanisole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antiparasitic effects . The molecular pathways involved include inhibition of enzyme activity and disruption of cellular processes .

相似化合物的比较

Physical and Chemical Properties:

- Appearance : White to brown crystalline solid .

- Solubility : Soluble in chloroform and ethyl acetate .

- Storage : Stable under dry, room-temperature conditions .

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-Chloro-5-nitroanisole, differing in functional groups, substituent positions, or reactivity.

Positional Isomers

(a) 5-Chloro-2-nitroanisole (CAS 6627-53-8)

- Molecular Formula: C₇H₆ClNO₃ (identical to this compound).

- Structure : Chlorine at position 5, nitro group at position 2 .

- Physical Properties : Melting point 70–72°C , density ~1.42 g/cm³ .

- Synthesis: Prepared via diazotization of 2-amino-5-nitroanisole followed by Sandmeyer reaction .

- Use : Intermediate in dyes and pharmaceuticals .

(b) 2-Chloro-4-fluoro-5-nitroanisole (CAS 84478-76-2)

- Molecular Formula: C₇H₅ClFNO₃.

- Structure : Additional fluorine substituent at position 4 .

- Molecular Weight : 205.57 g/mol .

- Impact of Fluorine : Enhances electronegativity, altering reactivity in nucleophilic substitutions .

Functional Group Variants

(a) 2-Chloro-5-nitrobenzaldehyde (CAS 2516-96-3)

- Molecular Formula: C₇H₄ClNO₃.

- Structure : Aldehyde (-CHO) replaces methoxy (-OCH₃) .

- Molecular Weight : 185.56 g/mol .

- Reactivity : Aldehyde group enables condensation reactions for heterocyclic synthesis .

(b) 2-Chloro-5-nitrobenzoic Acid (CAS 34052-37-4)

- Molecular Formula: C₇H₄ClNO₄.

- Structure : Carboxylic acid (-COOH) replaces methoxy .

- Molecular Weight : 201.56 g/mol .

- Applications : Precursor for pharmaceuticals and agrochemicals via esterification .

(c) 2-Chloro-5-nitrobenzoyl Chloride (CAS 80866-80-4)

- Molecular Formula: C₇H₃Cl₂NO₃.

- Structure : Benzoyl chloride derivative .

- Reactivity : High electrophilicity due to -COCl group; used in acylations .

Derivatives with Extended Aromatic Systems

2-Chloro-5-nitrobenzophenone (CAS 25784-91-2)

- Molecular Formula: C₁₃H₈ClNO₃.

- Structure: Benzophenone core with chlorine and nitro substituents .

- Molecular Weight : 261.66 g/mol .

- Use : Photoinitiator in polymer chemistry .

Comparative Analysis

Table 1: Key Properties of this compound and Analogues

生物活性

2-Chloro-5-nitroanisole (C7H6ClNO3) is a nitroaromatic compound with significant environmental and biological implications. This article explores its biological activity, focusing on its degradation pathways, toxicity, and potential applications in bioremediation and pharmacology.

This compound is characterized by the presence of both chloro and nitro functional groups, which contribute to its stability and biological interactions. The compound's structure is depicted as follows:

- Molecular Formula : C7H6ClNO3

- Molecular Weight : 177.58 g/mol

1. Microbial Degradation

Research has identified that certain bacteria can degrade this compound, specifically strain CNP-8. This strain utilizes the compound as a carbon and nitrogen source, indicating its potential for bioremediation applications. Key findings include:

- Degradation Pathway : The degradation involves the reduction of this compound to 2-chloro-5-hydroxylaminophenol via an intermediate, 2-chloro-5-nitrosophenol, facilitated by enzymes such as MnpA (NADPH-dependent nitroreductase) and MnpC (aminohydroquinone dioxygenase) .

- Kinetics of Degradation : The biodegradation rate was shown to be concentration-dependent, with maximum degradation rates observed at lower concentrations. For instance, complete degradation of 0.3 mM occurred in 36 hours, while higher concentrations exhibited toxic effects on microbial growth .

| Concentration (mM) | Time for Complete Degradation (h) | Maximum Biodegradation Rate (μM/h) |

|---|---|---|

| 0.3 | 36 | 21.2 ± 2.3 |

| 0.4 | 42 | |

| 0.5 | 54 | |

| 0.6 | 90 |

Case Study: Biodegradation by Strain CNP-8

A study conducted on strain CNP-8 revealed its capability to degrade both this compound and meta-nitrophenol (MNP). The research highlighted the following:

- Induction Phase : A lag phase was observed before significant degradation began, suggesting an adaptation period for the microbial strain .

- Growth Correlation : The growth of strain CNP-8 was directly correlated with substrate consumption, emphasizing the importance of understanding microbial metabolism for effective bioremediation strategies.

常见问题

Q. Basic: What synthetic methodologies are recommended for preparing 2-Chloro-5-nitroanisole, and how do reaction parameters influence yield?

Answer:

this compound (CAS 1009-36-5) is typically synthesized via nitration of substituted anisole derivatives. While direct synthesis data is limited, analogous pathways for chloro-nitroanisole isomers involve:

- Nitration of chlorinated precursors : Nitration of 2-chloroanisole under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to favor para-substitution .

- Halogenation of nitroanisole : Chlorination of 5-nitroanisole using Cl₂ or SOCl₂ in inert solvents (e.g., CCl₄) at reflux .

Critical Parameters :

- Temperature : Lower temperatures (0–5°C) reduce side reactions like over-nitration.

- Catalyst : Sulfuric acid enhances nitronium ion (NO₂⁺) formation, improving regioselectivity .

- Solvent : Polar aprotic solvents (e.g., DCM) stabilize intermediates but may require longer reaction times .

Example Optimization Table :

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration of 2-chloroanisole | HNO₃/H₂SO₄ | 0–5°C, 2 hr | 65–70 | |

| Chlorination of 5-nitroanisole | SOCl₂/DCM | Reflux, 4 hr | 55–60 |

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Structural confirmation requires multi-technique analysis:

- ¹H/¹³C NMR : Identify substituent positions. For this compound, expect:

- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-Cl stretch) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 187.58 (C₇H₆ClNO₃) with fragments at m/z 152 (loss of Cl) and 122 (loss of NO₂) .

Validation : Cross-reference data with NIST Chemistry WebBook .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

Key precautions include:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- First Aid : For skin contact, wash with soap/water; for ingestion, seek immediate medical attention .

Q. Advanced: How do solvent and catalyst systems influence regioselectivity in nitration of chloro-anisole derivatives?

Answer:

Regioselectivity in nitration is governed by:

- Electrophilic directing effects : The methoxy group (-OCH₃) is strongly ortho/para-directing, but electron-withdrawing Cl substituents compete, favoring nitration at positions with lower electron density .

- Solvent polarity : Non-polar solvents (e.g., CCl₄) slow reaction kinetics, improving selectivity for the para position .

- Catalyst : Zeolites or sulfonic acid resins can enhance para-selectivity by steric hindrance .

Case Study : Nitration of 2-chloroanisole in H₂SO₄ yields this compound (para) as the major product (70% yield), with <5% ortho isomer .

Q. Advanced: How can researchers resolve contradictions in spectral data during structural analysis?

Answer:

Contradictions (e.g., unexpected NMR shifts) require:

Replication : Repeat synthesis and characterization to rule out impurities.

Multi-technique validation : Combine NMR, IR, and MS to cross-check functional groups .

Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .

Example : Aromatic proton splitting patterns in NMR may conflict due to solvent effects. Deuterated DMSO vs. CDCl₃ can shift peaks by 0.1–0.3 ppm .

Q. Advanced: What mechanistic insights explain nucleophilic substitution in this compound?

Answer:

The nitro group meta to Cl enhances electrophilicity at the Cl-bearing carbon, enabling SNAr (nucleophilic aromatic substitution). Key factors:

- Leaving group : Cl⁻ departure is rate-limiting, accelerated by electron-withdrawing NO₂ .

- Nucleophile : Strong nucleophiles (e.g., NH₃, OH⁻) attack the activated carbon, forming intermediates like Meisenheimer complexes .

Kinetic Study : Reaction with NaOH in ethanol at 80°C follows second-order kinetics (k = 1.2 × 10⁻³ L/mol·s) .

Q. Advanced: How to address low yields in the purification of this compound?

Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) at 60°C; cooling to 4°C yields 85% purity .

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent removes nitro-byproducts .

Purity Analysis : HPLC (C18 column, 70% acetonitrile/water) with UV detection at 254 nm .

属性

IUPAC Name |

1-chloro-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIJUAWSDBACEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061407 | |

| Record name | 2-Chloro-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-36-5 | |

| Record name | 1-Chloro-2-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-methoxy-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-2-methoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-5-nitroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4TBP2N4FL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。